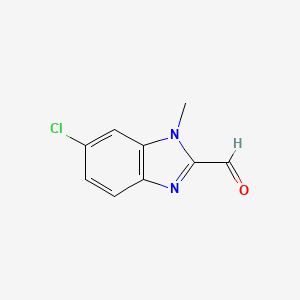

6-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

6-chloro-1-methylbenzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-12-8-4-6(10)2-3-7(8)11-9(12)5-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHAYIARTMUDIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Cl)N=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde

An In-Depth Technical Guide to the Synthesis of 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde

Section 1: Introduction and Strategic Overview

The 1,3-benzodiazole (benzimidazole) scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds and marketed drugs.[1][2][3] The introduction of a carbaldehyde group at the 2-position transforms the benzimidazole core into a versatile synthetic intermediate, enabling a wide array of subsequent chemical modifications such as condensations, oxidations, and reductions. This guide provides a detailed technical exploration of robust and efficient synthetic pathways to this compound, a key building block for drug discovery and development.

Our analysis focuses on two primary, field-proven strategies for the synthesis of this target molecule, each beginning from the key intermediate, 6-chloro-1-methyl-1H-benzo[d]imidazole. The choice between these routes may depend on reagent availability, scalability, and the specific purity requirements of the final product.

Section 2: Retrosynthetic Analysis

A logical retrosynthetic breakdown reveals the most viable pathways to the target aldehyde. The primary disconnection points are the C2-formyl group, suggesting either direct formylation of the benzimidazole core or oxidation of a C2-methyl or C2-hydroxymethyl precursor. Both strategies converge on the common intermediate, 4-chloro-N1-methylbenzene-1,2-diamine.

Caption: Retrosynthetic pathways to the target aldehyde.

Section 3: Synthesis of Key Intermediate: 6-chloro-1-methyl-1H-benzo[d]imidazole

The cornerstone of this synthesis is the preparation of the N-methylated benzimidazole core. This is efficiently achieved through a two-step process involving the reduction of a commercially available nitroaniline followed by cyclization.

Step 1: Synthesis of 4-chloro-N1-methylbenzene-1,2-diamine

The synthesis begins with the reduction of 4-chloro-2-nitro-N-methylaniline. While various reducing agents can be employed, a common and effective method involves using iron powder in an acidic medium, such as ethanol with a saturated solution of ammonium chloride.[4] This method is favored for its cost-effectiveness and relatively mild conditions.

Experimental Protocol:

-

To a mixture of ethanol (100 mL) and saturated aqueous ammonium chloride solution (15 mL), add N-methyl-4-chloro-2-nitroaniline (20.1 mmol, 1.0 equiv).

-

Add iron powder (4.0 g) to the suspension.

-

Heat the reaction mixture to 70-80°C and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 4-chloro-N1-methylbenzene-1,2-diamine, which can often be used in the next step without further purification.

Step 2: Cyclization to 6-chloro-1-methyl-1H-benzo[d]imidazole

The Phillips condensation is a classic and reliable method for forming the benzimidazole ring by reacting an o-phenylenediamine with a carboxylic acid.[5][6] Using formic acid as the C1 source provides the unsubstituted benzimidazole at the 2-position.

Experimental Protocol:

-

In a round-bottom flask, suspend 4-chloro-N1-methylbenzene-1,2-diamine (15.6 mmol, 1.0 equiv) in formic acid (25 mL).

-

Heat the mixture to reflux (approximately 100-110°C) for 2-4 hours. Monitor the reaction by TLC until the starting diamine is consumed.

-

Cool the reaction mixture to room temperature and pour it carefully into a beaker containing ice water (200 mL).

-

Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is ~7-8, causing the product to precipitate.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallization from an ethanol/water mixture can be performed if higher purity is required.

Section 4: Synthetic Route A: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and direct method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] The benzimidazole ring system is sufficiently activated to undergo electrophilic substitution at the 2-position by the Vilsmeier reagent, an electrophilic iminium salt.[9][10][11]

Principle and Mechanism

The reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[10][11] In the second stage, the electron-rich C2 position of the benzimidazole attacks the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate during aqueous workup yields the final aldehyde.[8][9]

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Detailed Experimental Protocol

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (50 mL).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.5 equiv) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir for 30 minutes at 0°C to pre-form the Vilsmeier reagent.

-

Dissolve 6-chloro-1-methyl-1H-benzo[d]imidazole (10 mmol, 1.0 equiv) in anhydrous DMF (20 mL) and add it dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to 0°C and quench by pouring it onto crushed ice (200 g).

-

Add a solution of sodium acetate or sodium hydroxide to neutralize the mixture to pH 7.

-

Stir for 1 hour to ensure complete hydrolysis.

-

Extract the product with ethyl acetate or dichloromethane (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the pure aldehyde.

| Reagent/Parameter | Molar Equiv. | Role | Causality/Insight |

| 6-Chloro-1-methyl-1H-benzo[d]imidazole | 1.0 | Substrate | The electron-donating nature of the ring system activates the C2 position for electrophilic attack. |

| POCl₃ | 1.5 - 2.0 | Activator | Reacts with DMF to form the highly electrophilic Vilsmeier reagent.[8] An excess ensures complete conversion. |

| DMF | Solvent/Reagent | C1 Source | Acts as both the solvent and the precursor for the formylating agent.[9] |

| Temperature | 0°C then 60-70°C | Condition | Initial cooling controls the exothermic formation of the Vilsmeier reagent. Heating is required to drive the electrophilic substitution on the moderately activated benzimidazole ring.[8] |

| Aqueous Workup | - | Hydrolysis | Essential for converting the intermediate iminium salt into the final carbaldehyde product.[11] |

Section 5: Synthetic Route B: Oxidation of a 2-Substituted Precursor

An alternative strategy involves the installation of a C2 substituent that can be readily oxidized to an aldehyde. A common and effective precursor is the 2-hydroxymethyl derivative, which can be prepared by a modification of the Phillips condensation.

Step 1: Synthesis of 2-(hydroxymethyl)-6-chloro-1-methyl-1H-benzo[d]imidazole

This intermediate is synthesized by condensing 4-chloro-N1-methylbenzene-1,2-diamine with glycolic acid. The reaction conditions are similar to the formic acid cyclization described previously.

Experimental Protocol:

-

Combine 4-chloro-N1-methylbenzene-1,2-diamine (10 mmol, 1.0 equiv) and glycolic acid (12 mmol, 1.2 equiv) in 4N hydrochloric acid (25 mL).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction and pour it onto ice.

-

Neutralize carefully with a base (e.g., NH₄OH) to precipitate the product.

-

Filter the solid, wash with water, and dry to yield the 2-hydroxymethyl intermediate.[12]

Step 2: Oxidation to this compound

The selective oxidation of the primary benzylic alcohol to the corresponding aldehyde is a well-established transformation.[13] A variety of reagents can be used, but manganese dioxide (MnO₂) is particularly effective for this type of substrate, as it tends not to over-oxidize to the carboxylic acid and the reaction is performed under neutral conditions.

Experimental Protocol:

-

Dissolve 2-(hydroxymethyl)-6-chloro-1-methyl-1H-benzo[d]imidazole (5 mmol, 1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or chloroform (50 mL).

-

Add activated manganese dioxide (MnO₂) (5-10 equiv by weight). The large excess is typical for MnO₂ oxidations.

-

Stir the suspension vigorously at room temperature for 12-24 hours. The reaction progress should be monitored by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂ and inorganic byproducts. Wash the celite pad thoroughly with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography or recrystallization to obtain the target aldehyde.

| Reagent/Parameter | Molar Equiv. | Role | Causality/Insight |

| 2-(Hydroxymethyl)-...-benzimidazole | 1.0 | Substrate | The primary benzylic alcohol is susceptible to selective oxidation. |

| Activated MnO₂ | 5-10 (by weight) | Oxidant | A mild, heterogeneous oxidizing agent that selectively converts benzylic alcohols to aldehydes with minimal over-oxidation.[14] |

| DCM / Chloroform | Solvent | Medium | Aprotic solvents that are inert to the oxidizing agent and effectively solubilize the starting material. |

| Temperature | Room Temp. | Condition | The reaction proceeds efficiently at ambient temperature, avoiding potential side reactions associated with heating. |

Section 6: Conclusion

The can be reliably accomplished via two primary routes. The Vilsmeier-Haack formylation offers a direct and efficient one-step conversion from the benzimidazole core, making it an attractive choice for its atom economy and straightforward execution. The oxidation pathway, while involving an additional step to install the hydroxymethyl group, provides a milder alternative that avoids the use of phosphorus oxychloride and may be preferable for substrates sensitive to strongly acidic or electrophilic conditions. Both methods are robust, scalable, and rely on well-understood organic chemistry principles, providing researchers with flexible options for accessing this valuable synthetic intermediate.

Section 7: References

-

Wagner, A. F., Wittreich, P. E., Lusi, A., & Folkers, K. (1962). New Benzimidazoles and Novel Use of 2-Formylbenzimidazole in Syntheses. The Journal of Organic Chemistry. Available at: [Link]

-

Wagner, A. F., Wittreich, P. E., Lusi, A., & Folkers, K. (1962). New Benzimidazoles and Novel Use of 2-Formylbenzimidazole in Syntheses. The Journal of Organic Chemistry, 27(9), 3236–3239. Available at: [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Rojas-Llanes, D., et al. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 28(15), 5854. Available at: [Link]

-

Kaur, N., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27393. Available at: [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

NROChemistry. (2021). Vilsmeier-Haack Reaction [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

-

Al-Ostath, A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Pharmaceuticals, 16(7), 969. Available at: [Link]

-

Bastiaansen, L. A. M., Van Lier, P. M., & Godefroi, E. F. (n.d.). 1H-Imidazole-2-carboxaldehyde. Organic Syntheses Procedure. Retrieved from [Link]

-

Chung, N. T., Dung, V. C., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available at: [Link]

-

Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(4), 3369–3387. Available at: [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. (2023). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Retrieved from [Link]

-

Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

-

Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Available at: [Link]

-

Hussain, M. S., & Khan, M. S. Y. (2013). Oxidation of aliphatic aldehydes by benzimidazolium fluorochromate in non aqueous medium – A kinetic and mechanistic study. Arabian Journal of Chemistry, 10, S1629-S1636. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by benzylic oxidation. Retrieved from [Link]

-

Stratakis, M., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(1), 108. Available at: [Link]

-

Chung, N. T., Dung, V. C., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC advances, 13(49), 34607–34633. Available at: [Link]

-

Pham, E. C., et al. (2021). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. Available at: [Link]

-

Alang, G., et al. (2012). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 4(2), 70-76. Available at: [Link]

-

Bano, K., Kisan, D. A., & Panda, T. K. (2023). Facile Synthesis of Benzimidazole and Benzothiazole Compounds Mediated by a Zinc Precatalyst Supported by an Iminopyrrole-Morpholine Ligand. Chemistry – An Asian Journal, 18(4), e202201083. Available at: [Link]

-

Phillips, M. A. (1928). CCCXVII.—The formation of 2-substituted benziminazoles. Journal of the Chemical Society (Resumed), 2393-2399. Available at: [Link]

-

Rasayan Journal of Chemistry. (2011). SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N1-(4-Chlorophenyl)benzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CCCXVII.—The formation of 2-substituted benziminazoles (1928) | Montague Alexandra Phillips | 312 Citations [scispace.com]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 11. youtube.com [youtube.com]

- 12. banglajol.info [banglajol.info]

- 13. Aldehyde synthesis by benzylic oxidation [organic-chemistry.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde: Physicochemical Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its close structural isomer, 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde, to provide a robust predictive analysis of its physicochemical properties, synthesis, and reactivity. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel benzimidazole derivatives.

Introduction: The Benzimidazole Scaffold

The benzimidazole moiety is a bicyclic heterocyclic aromatic organic compound, consisting of the fusion of benzene and imidazole. This scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide range of biological activities, including antiviral, anti-ulcer, and anti-tumor agents. The versatility of the benzimidazole ring system, with its potential for substitution at various positions, allows for the fine-tuning of steric and electronic properties to achieve desired therapeutic effects. The introduction of a carbaldehyde group at the 2-position, as seen in this compound, provides a reactive handle for further synthetic transformations, making it a valuable intermediate in the development of complex molecules.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in the literature. However, the properties of its isomer, 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde (CAS Number: 156212-80-5), provide a strong basis for prediction. The physicochemical properties are summarized in the table below.

| Property | Value (for 5-chloro isomer) | Source |

| Molecular Formula | C₉H₇ClN₂O | [1] |

| Molecular Weight | 194.62 g/mol | [1] |

| Appearance | Likely a solid, potentially light brown or yellow | [2][3] |

| Solubility | Expected to be soluble in organic solvents like DMSO and alcohols, with limited solubility in water. Benzimidazoles are generally soluble in aqueous acids. | [4] |

Note: The data presented is for the 5-chloro isomer and should be considered as a close approximation for the 6-chloro isomer. Experimental verification is recommended.

Synthesis of this compound: A Proposed Protocol

The synthesis of 2-formylbenzimidazoles can be achieved through various methods. A plausible and efficient route for the target molecule involves a two-step process starting from 4-chloro-2-nitroaniline.

Step 1: Synthesis of 5-chloro-1-methyl-1H-benzo[d]imidazol-2-amine

This initial step involves the reductive cyclization of N-methylated 4-chloro-2-nitroaniline.

Methodology:

-

N-Methylation: 4-chloro-2-nitroaniline is reacted with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate in an appropriate solvent (e.g., acetone or acetonitrile). The reaction mixture is typically stirred at room temperature or gently heated to ensure complete methylation of the amino group.

-

Reduction and Cyclization: The resulting N-methylated intermediate is then subjected to reductive cyclization. A common method involves using a reducing agent like sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (e.g., H₂/Pd-C) to simultaneously reduce the nitro group to an amine and facilitate the cyclization to form the benzimidazole ring.

Step 2: Formylation of 5-chloro-1-methyl-1H-benzo[d]imidazol-2-amine

The introduction of the carbaldehyde group at the 2-position is a key transformation.

Methodology:

-

Vilsmeier-Haack Reaction: A widely used method for formylation of electron-rich heterocycles is the Vilsmeier-Haack reaction.[5] This involves treating the 5-chloro-1-methyl-1H-benzo[d]imidazol-2-amine with a Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide derivative such as N,N-dimethylformamide (DMF).

-

Reaction Conditions: The reaction is generally carried out in an inert solvent at elevated temperatures (reflux).[5]

-

Work-up: After the reaction is complete, the mixture is carefully quenched with ice-water and neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the aldehyde product. The crude product can then be purified by recrystallization or column chromatography.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the benzimidazole ring system.

Reactions of the Aldehyde Group

The carbaldehyde group is susceptible to a variety of nucleophilic addition and condensation reactions, making it a versatile synthetic handle.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: The aldehyde can be reduced to the corresponding alcohol (a hydroxymethyl group) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles. For example, reaction with primary amines or hydrazines can yield Schiff bases or hydrazones, respectively.[6] These reactions are often catalyzed by a small amount of acid.

-

Wittig Reaction: The aldehyde can be converted to an alkene through the Wittig reaction, which involves the use of a phosphorus ylide.

Reactions of the Benzimidazole Ring

The benzimidazole ring is an aromatic system, but it can undergo certain electrophilic substitution reactions. The position of substitution will be directed by the existing substituents (the chloro and methyl groups).

Diagram of a Key Reaction Mechanism: Schiff Base Formation

Caption: Mechanism of Schiff base formation from the title compound and a primary amine.

Potential Applications in Drug Development and Research

Benzimidazole derivatives are of immense interest in drug discovery. The title compound, as a functionalized benzimidazole, is a promising starting material for the synthesis of novel therapeutic agents.

-

Anticancer Agents: Many benzimidazole-containing molecules exhibit potent anticancer activity. The synthesis of novel derivatives from this compound could lead to the discovery of new compounds targeting various cancer cell lines.[7]

-

Antimicrobial Agents: The benzimidazole scaffold is also found in a number of antimicrobial drugs. Further derivatization of the title compound could yield new antibacterial and antifungal agents.

-

Materials Science: The aromatic and heterocyclic nature of this molecule suggests potential applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) or as a component in novel polymers.

Conclusion

This compound is a molecule with significant potential as a building block in both medicinal chemistry and materials science. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and its expected chemical reactivity, based on data from its close isomer and the well-established chemistry of benzimidazoles. It is our hope that this guide will serve as a valuable resource for researchers and scientists working in this exciting field, and encourage further investigation into the properties and applications of this and related compounds.

References

-

PubChem. 5-Chloro-2-methylbenzimidazole. Retrieved from [Link]

-

Ho, T. L., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22665-22685. Retrieved from [Link]

-

PubChem. Benzimidazole. Retrieved from [Link]

-

Dimitrova, P., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Molecules, 26(11), 3236. Retrieved from [Link]

-

Ho, T. L., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22665-22685. Retrieved from [Link]

Sources

- 1. 5-chloro-1H-benzimidazole | C7H5ClN2 | CID 78599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chloro-2-methylbenzimidazole | C8H7ClN2 | CID 76063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde | 156212-80-5 [smolecule.com]

- 6. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde

For inquiries regarding this document, please contact: Senior Application Scientist, Gemini Division.

Abstract

This technical guide provides a comprehensive overview of 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document elucidates the compound's chemical identity, including its CAS number, and presents a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction. Furthermore, this guide offers a thorough characterization of the molecule, including predicted spectroscopic data, and explores its potential applications as a versatile intermediate in the synthesis of pharmacologically active agents. This whitepaper is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, providing them with the foundational knowledge and practical insights necessary for the successful utilization of this compound in their research endeavors.

Introduction: The Significance of Substituted Benzimidazoles in Modern Drug Discovery

The benzimidazole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] The versatility of the benzimidazole ring system, which allows for substitution at various positions, has enabled the development of drugs targeting a diverse range of diseases, including cancer, viral infections, and inflammatory disorders. The introduction of specific functional groups, such as a carbaldehyde at the 2-position, transforms the benzimidazole core into a highly reactive intermediate, amenable to a variety of chemical transformations for the construction of complex molecular architectures.

This compound is a prime example of such a functionalized benzimidazole. The presence of a chlorine atom at the 6-position and a methyl group at the 1-position modulates the electronic and steric properties of the molecule, influencing its reactivity and biological profile. The aldehyde functionality at the 2-position serves as a synthetic handle for the introduction of diverse pharmacophores, making this compound a valuable building block in the synthesis of novel drug candidates.

This guide aims to provide a detailed and practical resource for the scientific community, covering the synthesis, characterization, and potential applications of this important heterocyclic compound.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its successful application in research and development. This section provides the key identifiers and physicochemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 6-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde |

| CAS Number | 156212-81-6 |

| Molecular Formula | C₉H₇ClN₂O |

| Molecular Weight | 194.62 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. |

Synthesis of this compound: The Vilsmeier-Haack Approach

The introduction of a formyl group onto an electron-rich heterocyclic ring is most effectively achieved through the Vilsmeier-Haack reaction.[3][4][5] This electrophilic aromatic substitution reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce the aldehyde functionality.[6] The following protocol outlines a robust and reproducible method for the synthesis of this compound from its corresponding benzimidazole precursor.

Proposed Synthetic Pathway

The synthesis of the target compound commences with the readily available 6-chloro-1-methyl-1H-benzimidazole. The Vilsmeier-Haack reaction then introduces the carbaldehyde group at the electron-rich 2-position of the benzimidazole ring.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

6-chloro-1-methyl-1H-benzimidazole

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (1.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Formylation Reaction: Dissolve 6-chloro-1-methyl-1H-benzimidazole (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is basic.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices

-

Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, the use of anhydrous solvents and flame-dried glassware is crucial to prevent the decomposition of the reagent and ensure a high yield of the desired product.

-

Temperature Control: The formation of the Vilsmeier reagent is an exothermic process. Maintaining a low temperature during its preparation and the initial stages of the reaction prevents unwanted side reactions and ensures the stability of the reagent.

-

Stoichiometry: An excess of the Vilsmeier reagent is typically used to drive the reaction to completion.

-

Work-up Procedure: The careful quenching of the reaction with a base is necessary to neutralize the acidic byproducts and facilitate the isolation of the product.

Characterization of the Core Compound

A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. The following section details the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.[7][8][9]

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aldehyde Proton (CHO): A singlet in the region of δ 9.8-10.2 ppm. Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the benzene ring. The coupling patterns will be indicative of their relative positions. N-Methyl Protons (N-CH₃): A singlet around δ 3.8-4.2 ppm. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 185-195 ppm. Aromatic and Heterocyclic Carbons: Multiple signals in the region of δ 110-150 ppm. N-Methyl Carbon (N-CH₃): A signal in the aliphatic region, around δ 30-35 ppm. |

| Mass Spec. | (M)+: Expected molecular ion peak at m/z 194. (M+2)+: A significant peak at m/z 196 (approximately one-third the intensity of the M+ peak) due to the isotopic abundance of ³⁷Cl. |

| IR (KBr) | C=O Stretch (Aldehyde): A strong absorption band in the region of 1680-1700 cm⁻¹. C=N and C=C Stretches: Absorption bands in the region of 1450-1620 cm⁻¹. C-H Stretches (Aromatic and Aliphatic): Absorption bands around 2800-3100 cm⁻¹. |

Applications in Drug Development and Medicinal Chemistry

The unique structural features of this compound make it a highly valuable scaffold for the synthesis of a diverse array of biologically active molecules. The aldehyde functionality serves as a versatile precursor for various chemical transformations, enabling the introduction of different pharmacophoric groups.

Potential Synthetic Transformations and Therapeutic Targets

Caption: Potential synthetic applications of the core compound in drug discovery.

-

Reductive Amination: The aldehyde can be readily converted into a wide range of secondary and tertiary amines through reductive amination with various primary and secondary amines. These amino derivatives can be designed to target specific receptors or enzymes.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides allows for the synthesis of vinyl-substituted benzimidazoles, which are precursors to stilbene-like structures with potential anticancer and antiviral activities.

-

Condensation Reactions: Condensation with hydrazines, hydroxylamines, and other binucleophiles can lead to the formation of novel heterocyclic systems fused to the benzimidazole core, expanding the chemical space for drug discovery.

-

Oxidation: Oxidation of the aldehyde to the corresponding carboxylic acid provides another key intermediate for the synthesis of amides and esters, which are common functionalities in many drug molecules.

The strategic incorporation of the this compound moiety into larger molecules can lead to the development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of complex organic molecules with potential therapeutic applications. This technical guide has provided a comprehensive overview of its chemical identity, a detailed and practical protocol for its synthesis, and an exploration of its potential applications in drug discovery. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and organic synthesis, facilitating the advancement of novel drug development programs.

References

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Supporting Information for Dehydrogenative coupling of alcohols and amines. Retrieved from [Link]

-

Kattimani, P. P., Kamble, R. R., & Meti, G. Y. (2015). Expedient synthesis of benzimidazoles using amides. RSC Advances, 5(25), 19289-19296. [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Patil, S. B., et al. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1149-1160.

-

Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(104), 59965-59972. [Link]

-

Pham, E. C., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23623-23642. [Link]

-

Nannapaneni, D. T., et al. (2013). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 5(4), 140-144. [Link]

Sources

- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jyoungpharm.org [jyoungpharm.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

A Technical Guide to the Putative Crystal Structure of 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde: A Case for Further Investigation

Senior Application Scientist Note: An exhaustive search of the public scientific literature and crystallographic databases indicates that the specific crystal structure of 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde has not yet been determined and/or published. This document, therefore, serves as a comprehensive technical guide outlining the necessary experimental protocols and theoretical considerations for determining and analyzing its crystal structure. It is designed to provide researchers, scientists, and drug development professionals with a robust framework for such an investigation, drawing upon established methodologies and data from structurally related compounds.

Introduction: The Significance of Benzimidazole Scaffolds

Benzimidazole, a bicyclic heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and antihypertensive properties.[1] The specific compound, this compound, incorporates several key features: a chloro substituent, which can influence electronic properties and metabolic stability; a methyl group at the N1 position, which removes the possibility of tautomerism and provides a fixed substitution pattern; and a carbaldehyde group at the 2-position, a versatile functional group for further synthetic modifications and a potential site for biological interactions.

The determination of the single-crystal X-ray structure of this molecule is paramount for a deep understanding of its structure-activity relationship (SAR). It would provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for computational modeling, drug design, and understanding its solid-state properties.

Synthetic Pathway and Characterization

The synthesis of this compound would likely follow established routes for N-substituted benzimidazole-2-carbaldehydes. A plausible synthetic approach is outlined below.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

-

Step 1: Condensation. To a solution of 4-chloro-N1-methylbenzene-1,2-diamine (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and ethanol, add glyoxylic acid (1.1 equivalents).

-

The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Step 2: Oxidation. Upon completion of the condensation, a mild oxidizing agent, such as manganese dioxide (MnO₂) (3-5 equivalents), is added to the reaction mixture.

-

The mixture is then heated to reflux for 6-12 hours until the intermediate is fully converted to the desired aldehyde, as indicated by TLC.

-

Step 3: Work-up and Purification. The reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the oxidizing agent. The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Characterization

The identity and purity of the synthesized compound would be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.[2]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde C=O stretch.

Crystallography: The Path to the 3D Structure

The definitive three-dimensional structure can only be elucidated through single-crystal X-ray diffraction.

Crystal Growth Protocol

High-quality single crystals are a prerequisite for X-ray diffraction studies. Several methods should be attempted:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents like dichloromethane/hexane) is left undisturbed in a loosely capped vial at room temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

-

Cooling: A hot, saturated solution of the compound is slowly cooled to room temperature or below, leading to the formation of crystals.

X-ray Data Collection and Structure Refinement Workflow

Caption: Standard workflow for single-crystal X-ray diffraction.

A suitable single crystal would be mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The data would be collected, integrated, and scaled. The structure would then be solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

Predicted Structural Features and Analysis

While the exact crystal structure is unknown, we can predict some of its key features based on the known structures of related benzimidazole and carbaldehyde-containing heterocyclic compounds.[3][4][5]

Molecular Geometry

The benzimidazole ring system is expected to be essentially planar. The carbaldehyde group may be slightly twisted out of the plane of the benzimidazole ring. The bond lengths and angles should be consistent with a hybrid of aromatic and single/double bonds characteristic of such heterocyclic systems.

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic parameters, for illustrative purposes, based on similar small organic molecules.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8-12 |

| b (Å) | ~5-9 |

| c (Å) | ~15-20 |

| β (°) | ~95-105 |

| Volume (ų) | ~1200-1800 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.4-1.6 |

| R-factor | < 0.05 for a well-refined structure |

Intermolecular Interactions

In the absence of strong hydrogen bond donors (like the N-H in unsubstituted benzimidazoles), the crystal packing will likely be dominated by weaker intermolecular forces:

-

π-π Stacking: The planar benzimidazole rings are likely to engage in π-π stacking interactions, which are a common feature in the crystal structures of aromatic heterocycles.[5]

-

C-H···O Interactions: The aldehyde oxygen is a potential hydrogen bond acceptor, and weak C-H···O interactions with aromatic or methyl C-H groups are expected to play a role in the crystal packing.

-

Halogen Bonding: The chlorine atom could participate in halogen bonding (Cl···N or Cl···O interactions), further stabilizing the crystal lattice.

Conclusion and Future Directions

The determination of the crystal structure of this compound is a crucial step in understanding its chemical and physical properties. This guide provides a comprehensive roadmap for its synthesis, crystallization, and structural elucidation. The resulting crystallographic data will be invaluable for computational studies, aiding in the rational design of new benzimidazole-based compounds with potential therapeutic applications. The scientific community is encouraged to pursue this investigation to fill the current knowledge gap.

References

-

El-Gamal, M. I., et al. (2020). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 25(15), 3456. [Link]

-

PubChem. 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde. [Link]

-

Crystallography Open Database. Search results. [Link]

-

Bansal, Y., & Silakari, O. (2014). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 22(11), 2853-2885. [Link]

-

Journal of Young Pharmacists. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. [Link]

-

Pham, E. C., et al. (2021). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 11(48), 30229-30253. [Link]

-

Archana, S., et al. (2012). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1441. [Link]

-

PubChem. 1H-Benzimidazole-2-carboxaldehyde. [Link]

-

Al-Masoudi, W. A. (2018). Synthesis and characterization of some heterocyclic compounds from 6-chloro-1,3-benzothiazole-2-thiol. Journal of Kerbala University, 16(2), 1-10. [Link]

-

PubChemLite. 6-chloro-1h-benzimidazole-2-carboxylic acid (C8H5ClN2O2). [Link]

-

PubChem. Methyl 2-chloro-1,3-benzothiazole-6-carboxylate. [Link]

-

K-JC, N., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. IUCrData, 6(11), x211112. [Link]

-

Tong, Y.-X. (2006). 2-(2-Hydroxyphenyl)-1,3-benzothiazole-6-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 62(1), o240-o242. [Link]

-

CAS Common Chemistry. 6-Chloro-2-(2-pyridinyl)-1H-benzimidazole. [Link]

Sources

- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde | 156212-80-5 [smolecule.com]

- 3. Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(2-Hydroxyphenyl)-1,3-benzothiazole-6-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde

Foreword: Unveiling the Synthetic Potential of a Privileged Scaffold

The benzimidazole core is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials. The introduction of a formyl group at the 2-position of this heterocyclic system, as seen in 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde, unlocks a gateway to a vast array of chemical transformations. The aldehyde functionality serves as a versatile synthetic handle, enabling the construction of complex molecular architectures with tailored electronic and steric properties. This guide provides a comprehensive exploration of the reactivity of the aldehyde group in this specific molecule, offering insights into the underlying principles that govern its chemical behavior and providing practical, field-proven protocols for its derivatization. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to harness the full synthetic potential of this valuable building block.

Molecular Architecture and Electronic Landscape: The "Why" Behind the Reactivity

The reactivity of the aldehyde group in this compound is intricately governed by the electronic and steric interplay of its constituent parts. Understanding this interplay is paramount to predicting and controlling its chemical behavior.

The benzimidazole ring system, being aromatic, exerts a significant electronic influence. The two nitrogen atoms within the imidazole moiety play a dual role. The lone pair of the pyrrole-like nitrogen (N-1) participates in the aromatic system, while the pyridine-like nitrogen (N-3) acts as an electron-withdrawing group through resonance and inductive effects. This inherent electron-withdrawing nature of the benzimidazole core enhances the electrophilicity of the carbonyl carbon of the 2-carbaldehyde group, making it more susceptible to nucleophilic attack compared to a simple aromatic aldehyde like benzaldehyde.

Furthermore, the substituents on the benzene ring and the N-1 position fine-tune this reactivity profile:

-

6-Chloro Group: The chlorine atom at the 6-position is an electron-withdrawing group due to its high electronegativity (inductive effect). This further depletes electron density from the aromatic ring and, by extension, from the aldehyde's carbonyl carbon, thereby increasing its electrophilicity and reactivity towards nucleophiles.

-

1-Methyl Group: The methyl group at the N-1 position is an electron-donating group through a positive inductive effect (+I). This effect slightly counteracts the electron-withdrawing nature of the benzimidazole ring and the chloro substituent. However, the overall electronic character of the heterocyclic system remains electron-deficient, ensuring a highly reactive aldehyde.

This intricate balance of electronic effects is crucial for understanding the outcomes of various chemical transformations.

Key Chemical Transformations of the Aldehyde Group

The electrophilic nature of the aldehyde's carbonyl carbon in this compound makes it a focal point for a variety of synthetic transformations. This section delves into the most pertinent reactions, providing mechanistic insights and detailed experimental protocols.

Nucleophilic Addition: The Fundamental Reaction

The cornerstone of aldehyde chemistry is the nucleophilic addition to the carbonyl group.[1] The partial positive charge on the carbonyl carbon makes it an attractive target for a wide range of nucleophiles.[2]

Mechanism of Nucleophilic Addition:

The reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield the final addition product.

Figure 1: General mechanism of nucleophilic addition.

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds. It involves the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst.[3][4] The product is an α,β-unsaturated compound, which is a valuable precursor in many synthetic routes.

Mechanism of Knoevenagel Condensation:

The reaction is initiated by the deprotonation of the active methylene compound by a weak base to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type intermediate undergoes dehydration to yield the final α,β-unsaturated product.[5]

Figure 2: Workflow of the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Materials:

-

This compound (1.0 eq)

-

Malononitrile (1.1 eq)

-

Piperidine (catalytic amount, ~0.1 eq)

-

Ethanol (solvent)

-

-

Procedure:

-

Dissolve this compound and malononitrile in ethanol in a round-bottom flask.[6]

-

Add a catalytic amount of piperidine to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the solution. Collect the solid by vacuum filtration.

-

Wash the product with cold ethanol to remove unreacted starting materials and the catalyst.

-

Dry the product under vacuum.

-

Data Presentation:

| Active Methylene Compound | Product | Expected Yield |

| Malononitrile | 2-((6-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methylene)malononitrile | High |

| Diethyl malonate | Diethyl 2-((6-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methylene)malonate | Moderate to High |

| Cyanoacetic acid | (E)-2-cyano-3-(6-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)acrylic acid | Moderate |

Wittig Reaction: A Versatile Olefination Method

The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes or ketones.[7][8] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[9][10] A key advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled.[8]

Mechanism of the Wittig Reaction:

The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then decomposes to yield the alkene and a phosphine oxide byproduct, which is thermodynamically very stable and drives the reaction forward.[7]

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

-

Materials:

-

This compound (1.0 eq)

-

(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide, 1.1 eq)

-

Anhydrous Toluene (solvent)

-

-

Procedure:

-

Dissolve this compound in anhydrous toluene in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).[11]

-

Add the stabilized ylide in one portion.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.[11]

-

Reductive Amination: Synthesis of Amines

Reductive amination is a highly efficient method for the synthesis of secondary and tertiary amines.[12] It involves the reaction of an aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[3][13] This one-pot procedure is widely used in drug discovery and development.[14]

Mechanism of Reductive Amination:

The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form an imine or its protonated form, the iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion to the amine.[3]

Figure 3: Simplified workflow of reductive amination.

Experimental Protocol: Reductive Amination with a Primary Amine

-

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., benzylamine, 1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

-

Anhydrous 1,2-dichloroethane (DCE) or methanol (solvent)

-

Acetic acid (catalytic amount, optional)

-

-

Procedure:

-

Dissolve this compound and the primary amine in the chosen anhydrous solvent in a round-bottom flask.[8]

-

A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.[3]

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

-

Oxidation to Carboxylic Acid: Accessing a Key Functional Group

The aldehyde group can be readily oxidized to a carboxylic acid, providing access to another important functional group for further derivatization, such as amide bond formation.[15]

Experimental Protocol: Oxidation using Sodium Chlorite

-

Materials:

-

This compound (1.0 eq)

-

Sodium chlorite (NaClO₂, 1.5 eq)

-

Monosodium phosphate (NaH₂PO₄)

-

2-Methyl-2-butene (as a chlorine scavenger)

-

tert-Butanol and water (solvent mixture)

-

-

Procedure:

-

Dissolve the aldehyde in a mixture of tert-butanol and water.

-

Add 2-methyl-2-butene to the solution.

-

In a separate flask, prepare an aqueous solution of sodium chlorite and monosodium phosphate.

-

Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Acidify the mixture with dilute HCl to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry.

-

Conclusion: A Versatile Hub for Chemical Innovation

This compound stands as a testament to the synthetic power of functionalized heterocyclic compounds. The aldehyde group, activated by the electronic properties of the benzimidazole core and its substituents, serves as a versatile platform for a wide range of chemical transformations. From the fundamental nucleophilic additions to the more complex Knoevenagel condensations, Wittig reactions, reductive aminations, and oxidations, this molecule offers a reliable and predictable entry point for the synthesis of novel compounds with potential applications in drug discovery, materials science, and beyond. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and creatively explore the rich chemistry of this important synthetic intermediate.

References

-

Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. [Link]

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. [Link]

-

Reductive Amination. YouTube. [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Pharmaceutical Chemistry Journal. [Link]

-

ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Oxidation of aldehydes and alcohols to carboxylic acids using NaClO under microwave irradiation or classical heating without a catalyst. ResearchGate. [Link]

-

One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]

-

Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. [Link]

-

Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. [Link]

-

Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. YouTube. [Link]

-

Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Protonated Carboxylic Acids. ResearchGate. [Link]

-

Knoevenagel Condensation Reaction Mechanism. YouTube. [Link]

-

Reductive Amination of Benzaldehyde. Scribd. [Link]

-

Enzymatic reactions towards aldehydes: An overview. PMC. [Link]

-

Benzimidazole synthesis. Organic Chemistry Portal. [Link]

-

6-Chloro-2-(2-pyridinyl)-1H-benzimidazole. CAS Common Chemistry. [Link]

-

New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. [Link]

-

Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]

-

1H-Benzimidazole-2-carboxaldehyde. PubChem. [Link]

-

Newly synthesized benzothiazolyl-1,2,3-triazole derivatives: Intramolecular charge transfer tuning, solvatofluorochromism and antiproliferative properties. ResearchGate. [Link]

-

Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. PMC. [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scribd.com [scribd.com]

- 13. Enzymatic reactions towards aldehydes: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

potential biological activities of benzimidazole derivatives

<An In-depth Technical Guide to the Potential Biological Activities of Benzimidazole Derivatives

Executive Summary

The benzimidazole scaffold, a heterocyclic aromatic organic compound, represents a cornerstone in medicinal chemistry due to its structural similarity to naturally occurring purine nucleosides.[1] This unique characteristic allows benzimidazole derivatives to readily interact with a multitude of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive exploration of the significant biological activities of benzimidazole derivatives, delving into their mechanisms of action, methodologies for their evaluation, and their therapeutic potential. We will examine their established roles as anticancer, antimicrobial, anthelmintic, and antiviral agents, offering researchers and drug development professionals a detailed understanding of this versatile class of compounds.

Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzimidazole nucleus, formed by the fusion of a benzene and an imidazole ring, is considered a "privileged structure".[1][3] This designation stems from its remarkable ability to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets with high affinity.[4] The structural flexibility of the benzimidazole core allows for substitutions at various positions, leading to a vast library of derivatives with diverse physicochemical properties and biological functions.[4][5] This inherent adaptability has led to the development of numerous clinically successful drugs, including proton pump inhibitors like omeprazole, anthelmintics such as albendazole and mebendazole, and anticancer agents.[6][7][8]

The isosteric relationship between benzimidazole and purine is a key factor contributing to its broad bioactivity.[6] This structural mimicry enables benzimidazole derivatives to compete with endogenous purines for binding sites on enzymes and receptors, thereby modulating their activity.[4]

Synthesis of Benzimidazole Derivatives

The synthesis of benzimidazole derivatives is typically achieved through the condensation of o-phenylenediamines with carboxylic acids or their derivatives, or with aldehydes.[3][9] Modern synthetic methodologies often employ microwave assistance, various catalysts like metal halides and nanoparticles, and green chemistry approaches to improve yields and sustainability.[10][11]

Anticancer Activity: A Multi-pronged Attack on Malignancy

Benzimidazole derivatives have emerged as a promising class of anticancer agents, exhibiting a remarkable ability to target multiple hallmarks of cancer.[12][13] Their mechanisms of action are diverse and often multifaceted, contributing to their potent cytotoxic and anti-proliferative effects against a wide range of cancer cell lines.[7][14]

Mechanisms of Anticancer Action

2.1.1. Inhibition of Tubulin Polymerization: A primary and well-established anticancer mechanism of many benzimidazole derivatives is the disruption of microtubule dynamics.[7][12] By binding to the colchicine-binding site on β-tubulin, these compounds inhibit tubulin polymerization, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[12][13][15] This mechanism is shared by clinically used anthelmintics like mebendazole and albendazole, which have been repurposed for cancer therapy.[7]

2.1.2. Inhibition of Key Signaling Pathways: Benzimidazole derivatives have been shown to modulate several critical signaling pathways that are often dysregulated in cancer.[7][14] These include:

-

PI3K/AKT/mTOR Pathway: Inhibition of this pathway, which is crucial for cell growth, proliferation, and survival, is a key mechanism for some benzimidazole compounds.[7]

-

MAPK/ERK Pathway: By targeting components of this pathway, benzimidazole derivatives can interfere with signals that promote cell proliferation and survival.[7]

-

VEGF/VEGFR Pathway: Several derivatives exhibit anti-angiogenic properties by inhibiting the vascular endothelial growth factor (VEGF) signaling pathway, thereby cutting off the tumor's blood supply.

2.1.3. DNA Intercalation and Topoisomerase Inhibition: Certain benzimidazole derivatives can intercalate into the minor groove of DNA or inhibit topoisomerase enzymes (Topo I and Topo II), which are essential for DNA replication and repair.[12] This leads to DNA damage, cell cycle arrest, and apoptosis.[12]

2.1.4. Induction of Apoptosis: Benzimidazole derivatives can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][13] This is often a downstream consequence of the other mechanisms, such as microtubule disruption and DNA damage.

2.1.5. Kinase Inhibition: Many benzimidazole compounds act as inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs) and tyrosine kinases, which are critical regulators of the cell cycle and signal transduction.[7]

Diagram: Anticancer Mechanisms of Benzimidazole Derivatives

Caption: Diverse anticancer mechanisms of benzimidazole derivatives.

Experimental Protocols for Evaluating Anticancer Activity

The preclinical evaluation of novel benzimidazole derivatives for anticancer activity involves a series of in vitro assays to determine their cytotoxicity, anti-proliferative effects, and mechanism of action.[16][17]

2.2.1. Cytotoxicity and Anti-proliferative Assays:

-

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is widely used to assess cell viability.[18] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, the absorbance of which is proportional to the number of living cells.[18]

-

LDH Release Assay (Lactate Dehydrogenase): This assay measures the release of LDH from cells with damaged plasma membranes, providing a measure of cytotoxicity.[16]

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of the benzimidazole derivative and a vehicle control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[18]

-

Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2.2.2. Apoptosis Assays:

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes.

2.2.3. Cell Cycle Analysis:

-

Propidium Iodide (PI) Staining and Flow Cytometry: PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Quantitative Data Summary

The anticancer activity of benzimidazole derivatives is often quantified by their IC50 values against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Mebendazole | Melanoma | 0.31 | [7] |

| Albendazole | Ovarian Cancer | 0.14 | [7] |

| Compound 45 | MCF-7 (Breast) | 25.72 ± 3.95 | |

| Compound 46 | HCT116 (Colon) | 0.00005 | |

| Compound 47 | HCT116 (Colon) | 0.00012 |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Benzimidazole derivatives exhibit a broad spectrum of antimicrobial activity against a variety of bacteria and fungi.[1][6] Their structural resemblance to purines allows them to interfere with essential microbial metabolic pathways.[4]

Mechanisms of Antimicrobial Action

The primary mechanism of antimicrobial action for many benzimidazole derivatives is the inhibition of microbial growth and proliferation by targeting essential cellular processes.[4] This can include:

-

Inhibition of Nucleic Acid Synthesis: By mimicking purine nucleosides, benzimidazole derivatives can inhibit enzymes involved in DNA and RNA synthesis.

-

Disruption of Protein Synthesis: Some derivatives can interfere with ribosomal function, leading to the inhibition of protein synthesis.[4]

-

Inhibition of Ergosterol Biosynthesis: In fungi, certain benzimidazole compounds can inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability and cell death.[1]

Experimental Protocols for Evaluating Antimicrobial Activity

Standardized methods are used to determine the in vitro susceptibility of microorganisms to benzimidazole derivatives.[19][20]

3.2.1. Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][21]

Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial twofold dilutions of the benzimidazole derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-